molecular formula C18H18N2O3 B2437281 2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide CAS No. 1234951-00-8

2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide

Cat. No. B2437281
CAS RN: 1234951-00-8
M. Wt: 310.353
InChI Key: NXUGVOFJTGCTCV-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with two methyl groups and a carboxamide group. Additionally, the molecule contains a quinoline moiety, which is a nitrogen-containing bicyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized through various methods including Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis . The synthesis of such a compound would likely involve the formation of the furan ring, followed by various substitution reactions to add the methyl, carboxamide, and quinolin-8-yloxyethyl groups.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The electron-rich furan ring might undergo electrophilic aromatic substitution. The carboxamide group could participate in condensation reactions, and the quinoline moiety might undergo reactions typical for aromatic heterocycles .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds structurally related to 2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide have been synthesized and evaluated for their pharmacological properties, particularly as serotonin type-3 (5-HT3) receptor antagonists. This research is pivotal in developing potential therapeutic agents for conditions influenced by 5-HT3 receptors, such as depression and anxiety (Mahesh et al., 2011).

Anticancer Activity

The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines have shown promising results in inhibiting cancer cell growth. This research avenue explores the potential of structurally similar compounds as anticancer agents, highlighting their role in developing new therapeutic strategies (Deady et al., 2003).

Antimicrobial Properties

Research has also been conducted on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. This suggests the relevance of structurally related compounds in combating microbial infections, offering a pathway to new antibiotics (Holla et al., 2006).

Influenza A Virus Inhibition

Furan-carboxamide derivatives, closely related to the compound of interest, have been identified as novel inhibitors of lethal H5N1 influenza A virus. This indicates the potential for developing antiviral drugs based on structural analogs of this compound, providing a new approach to treating influenza (Yongshi et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of similar quinoline derivatives , this compound could be of interest in medicinal chemistry research.

properties

IUPAC Name

2,5-dimethyl-N-(2-quinolin-8-yloxyethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-11-15(13(2)23-12)18(21)20-9-10-22-16-7-3-5-14-6-4-8-19-17(14)16/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUGVOFJTGCTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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